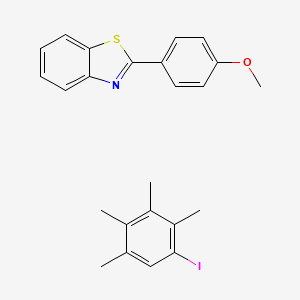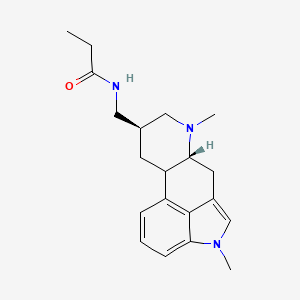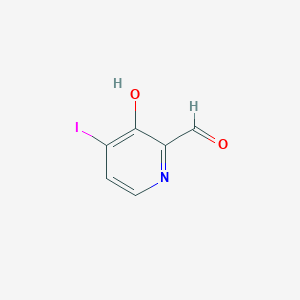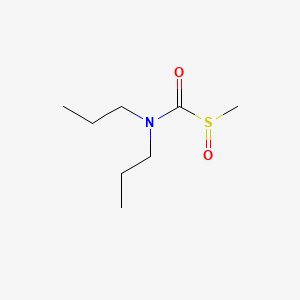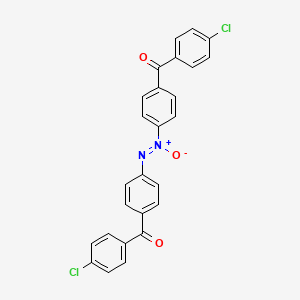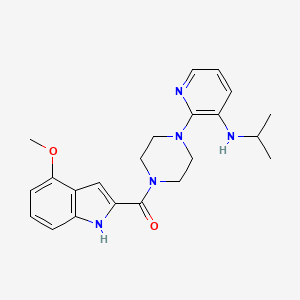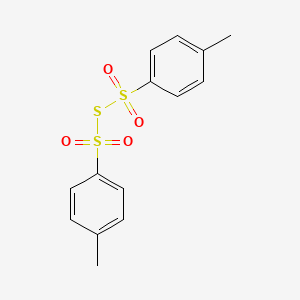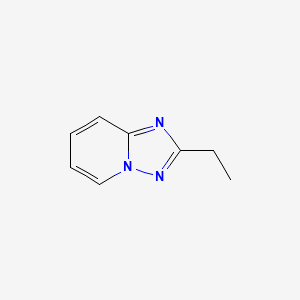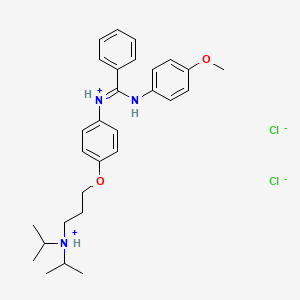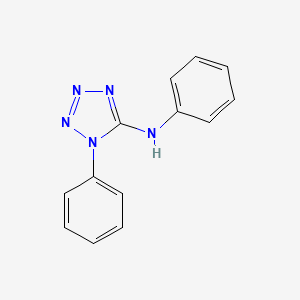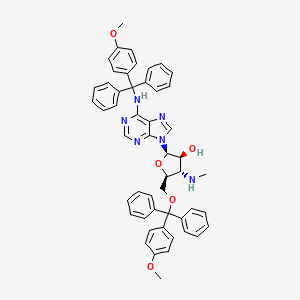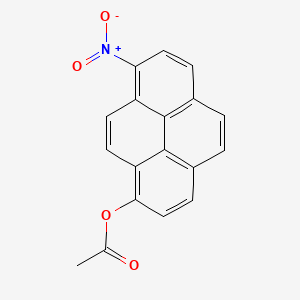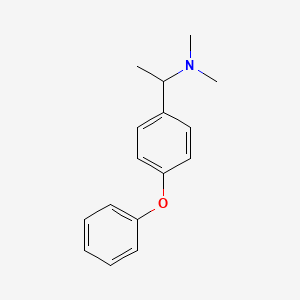
alpha-(p-Phenoxyphenyl)ethyldimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/DP6752000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about various chemicals, including their hazards, exposure limits, and safety measures. NIOSH/DP6752000 is recognized for its significant industrial applications and potential health hazards, making it a subject of interest for occupational safety and health research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/DP6752000 involves specific synthetic routes and reaction conditions. One common method includes ion chromatography with post-column derivatization and ultraviolet detection. The process involves the use of a filter (5.0 μm PVC membrane) and a flow rate of 1 to 4 L/min. The extraction is performed using a solution of 2% sodium hydroxide and 3% sodium carbonate, followed by dilution and heating .
Industrial Production Methods: In industrial settings, the production of NIOSH/DP6752000 typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and safety, ensuring that the compound is produced in a controlled environment to minimize exposure risks to workers.
Chemical Reactions Analysis
Types of Reactions: NIOSH/DP6752000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions: Common reagents used in the reactions involving NIOSH/DP6752000 include potassium dichromate, sulfuric acid, and diphenylcarbazide. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of NIOSH/DP6752000 depend on the specific reaction conditions and reagents used. For example, the oxidation of NIOSH/DP6752000 can produce various chromium compounds, which are utilized in different industrial applications.
Scientific Research Applications
NIOSH/DP6752000 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical methods, including ion chromatography and spectrophotometry. In biology and medicine, NIOSH/DP6752000 is studied for its potential effects on human health, particularly its carcinogenic properties . In industry, it is used in processes such as metal plating and corrosion prevention.
Mechanism of Action
The mechanism of action of NIOSH/DP6752000 involves its interaction with specific molecular targets and pathways. It acts as an oxidizing agent, which can lead to the formation of reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to various health effects, including carcinogenesis .
Comparison with Similar Compounds
NIOSH/DP6752000 can be compared with other similar compounds, such as hexavalent chromium compounds. These compounds share similar chemical properties and industrial applications but differ in their specific reactivity and health effects. For example, while both NIOSH/DP6752000 and hexavalent chromium compounds are used in metal plating, NIOSH/DP6752000 may have unique reactivity under certain conditions, making it more suitable for specific applications .
List of Similar Compounds:- Hexavalent chromium compounds
- Potassium dichromate
- Sodium chromate
Conclusion
NIOSH/DP6752000 is a compound of significant industrial and scientific interest. Its preparation methods, chemical reactions, and applications in various fields highlight its importance. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and potential health effects.
Properties
CAS No. |
63992-01-8 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO/c1-13(17(2)3)14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-13H,1-3H3 |
InChI Key |
FYNJPVIXOGBPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


